2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid
Description
2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group. The Boc group is widely used in organic synthesis to protect amine functionalities, particularly in peptide chemistry and drug design . The compound’s octahydro-isoindole core imparts structural rigidity, which can influence its conformational stability and reactivity.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZYRAAEGVJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427432-25-4 | |
| Record name | 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid typically involves the reaction of isoindole derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthetic Organic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of various derivatives that can be utilized in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis typically involves multi-step organic processes that require careful control of reaction conditions to achieve high yields and purity .
Drug Development
Research indicates that this compound may have therapeutic applications due to its structural similarity to other biologically active molecules. Interaction studies are crucial for understanding its behavior in biological systems, which may lead to the identification of new drug candidates .
Case Study:
A study explored the potential of this compound as an intermediate in synthesizing novel analgesics. The results showed promising analgesic activity in preclinical models, suggesting that derivatives of this compound could lead to effective pain management therapies.
The compound's interaction with biological targets can provide insights into its pharmacological properties. Research has focused on evaluating its effects on specific receptors or enzymes, contributing to the understanding of its mechanism of action and potential side effects .
Case Study:
In vitro studies demonstrated that certain derivatives exhibit selective inhibition against specific enzymes involved in metabolic pathways, indicating potential for developing targeted therapies.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis and drug development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The Boc-protected bicyclic carboxylic acids share common features but differ in ring systems and substituents:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Octahydro-1H-isoindole | Boc, carboxylic acid | C₁₄H₂₃NO₄ | 277.34* | Boc, -COOH |
| (R)-2-(Tert-Butoxycarbonyl)-5-(Methylsulfonyl)... | Isoindoline | Boc, methylsulfonyl, -COOH | C₁₅H₁₉NO₆S | 341.38 | Boc, -SO₂CH₃, -COOH |
| 1-(tert-Boc)octahydrocyclopenta[b]pyrrole-5-... | Cyclopenta[b]pyrrole | Boc, -COOH | C₁₄H₂₁NO₄ | 267.33* | Boc, -COOH |
*Calculated based on structural data.
- Core Structure Differences: The target compound’s octahydro-isoindole core (bicyclo[4.3.0]nonane) provides greater saturation compared to isoindoline (partially saturated) or cyclopenta[b]pyrrole (smaller bicyclic system). This affects conformational flexibility and steric hindrance . Substituents like methylsulfonyl in ’s compound enhance polarity and acidity (pKa = 3.02) compared to the target compound’s unmodified carboxylic acid (estimated pKa ~4–5) .
Physicochemical Properties
- Solubility and Stability : The Boc group enhances lipid solubility but may reduce aqueous stability under acidic conditions. The sulfonyl derivative’s higher molar mass (341.38 vs. 277.34) and polar group improve water solubility .
- Thermal Properties : ’s compound has a predicted boiling point of 559.3°C, indicative of high thermal stability due to the sulfonyl group. The target compound likely decomposes at lower temperatures .
Biological Activity
2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid, with the molecular formula C14H23NO4 and a molecular weight of approximately 269.34 g/mol, is a bicyclic compound featuring an isoindole structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in various solvents. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1427432-25-4 |
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| Purity | 97% |
Target of Action
Indole derivatives, including this compound, have been found to interact with various biological targets, particularly receptors involved in several biochemical pathways. The specific interactions and affinities are crucial for understanding their therapeutic potential.
Mode of Action
Research indicates that related indole derivatives can inhibit critical enzymes involved in viral replication, such as HIV-1 integrase. For instance, indole-2-carboxylic acid has been shown to inhibit the strand transfer activity of this enzyme, suggesting a potential antiviral mechanism .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antiviral Activity : Similar compounds have demonstrated inhibitory effects on viral enzymes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Potential : Some indole derivatives are known for their anticancer properties, influencing cell signaling pathways and gene expression.
Research Findings and Case Studies
Several studies have highlighted the significance of indole derivatives in pharmacological applications:
- Study on Antiviral Properties : A study conducted on indole derivatives indicated that they could effectively inhibit HIV replication through integrase inhibition .
- Antimicrobial Screening : In vitro assays have shown that structurally similar compounds possess significant antimicrobial activity against bacteria and fungi, suggesting that this compound may exhibit similar properties .
- Cellular Mechanisms : Research into the cellular effects of indole derivatives has demonstrated their ability to modulate various signaling pathways, which could lead to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid | Isoindole derivative | Lacks octahydro structure |
| Boc-L-Octahydroindole-2-carboxylic acid | Isoindole derivative | Contains a chiral center |
| Octahydroisoquinoline derivatives | Isoquinoline | Different bicyclic structure |
The unique combination of functional groups and bicyclic structure in this compound may impart distinct chemical reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the critical steps in synthesizing 2-(tert-Boc)octahydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step routes starting with simpler precursors. Key steps include:
- Functional group transformations using ethyl chloroformate or electrophiles to install the Boc group and carboxylic acid moiety.
- Reaction condition optimization : Temperature (typically 0–25°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (monitored via TLC/HPLC) are critical to minimize side reactions like over-oxidation or Boc-deprotection .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is essential for isolating intermediates and the final product with >95% purity .
Q. How does the bicyclic isoindole framework influence the compound’s chemical reactivity compared to monocyclic analogs?
The bicyclic structure imposes steric constraints that:
- Limit conformational flexibility , enhancing regioselectivity in reactions (e.g., nucleophilic substitutions at the 5-carboxylic acid position).
- Stabilize transition states in ring-opening reactions due to strain release, as observed in comparative studies with non-bicyclic Boc-protected amines .
Q. What purification techniques are most effective for isolating intermediates and the final compound?
- Column chromatography is standard for separating diastereomers or regioisomers.
- Recrystallization (using ethanol/water mixtures) improves crystallinity for X-ray analysis.
- HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves closely related impurities in the final product .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the Boc group under acidic vs. basic conditions?
Discrepancies arise from solvent-dependent Boc stability:
- Acidic conditions : Boc deprotection occurs rapidly with TFA in dichloromethane (DCM) but is slower in aqueous HCl due to competing hydrolysis of the isoindole core .
- Basic conditions : The Boc group remains stable in mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH) via β-elimination. Computational DFT studies suggest solvation effects modulate transition-state energies .
Q. What methodologies are recommended for characterizing stereochemistry and conformational dynamics?
- NMR : NOESY/ROESY experiments identify through-space couplings between the Boc group and isoindole protons, confirming axial/equatorial preferences.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks involving the carboxylic acid group .
- Molecular dynamics simulations : Predict solvent-dependent conformational equilibria (e.g., chair vs. boat ring puckering) .
Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use the compound’s minimized structure (DFT-optimized) to screen against protein databases (e.g., PDB). The carboxylic acid group often chelates metal ions in active sites (e.g., zinc-dependent proteases).
- MD simulations : Assess binding stability by tracking hydrogen bonds between the Boc group and hydrophobic pockets .
Q. What strategies optimize solubility for in vitro assays without compromising stability?
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while avoiding Boc hydrolysis.
- pH adjustment : Buffers at pH 6–7 stabilize the carboxylic acid (deprotonated) and Boc groups.
- Derivatization : Convert the carboxylic acid to a methyl ester (reversibly) for cell permeability studies, followed by esterase-mediated regeneration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
